1,5,5-Trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene
Description
1,5,5-Trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene is a substituted cyclohexene derivative characterized by:
- Molecular Formula: C₁₃H₂₀O
- Structure: A cyclohexene ring with three methyl groups (at positions 1, 5, and 5) and a prop-1-en-2-yloxy substituent at position 2.
- Key Features: The compound combines a strained cyclohexene ring system with an allyl ether group, which may confer reactivity in ring-opening or polymerization reactions.
Potential applications include use as a monomer in polymer chemistry or as an intermediate in organic synthesis.
Properties
CAS No. |
648857-93-6 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1,5,5-trimethyl-3-prop-1-en-2-yloxycyclohexene |
InChI |
InChI=1S/C12H20O/c1-9(2)13-11-6-10(3)7-12(4,5)8-11/h6,11H,1,7-8H2,2-5H3 |
InChI Key |
BWBLHBGBRZYUFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CC(C1)(C)C)OC(=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5-Trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene typically involves the reaction of a cyclohexene derivative with appropriate alkylating agents under controlled conditions. One common method involves the use of trimethylcyclohexene as a starting material, which is then reacted with prop-1-en-2-yl alcohol in the presence of an acid catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,5,5-Trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-1-en-2-yloxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of functionalized cyclohexene derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- Research indicates that compounds similar to 1,5,5-trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene are being investigated for their potential as drug candidates. Their structural features may influence biological activity and pharmacokinetics.
- A study on phospholipidosis highlighted the role of similar compounds in drug toxicity prediction, suggesting that understanding the interactions of such compounds with biological targets can aid in developing safer pharmaceuticals .
- Antimicrobial Activity :
Agricultural Applications
- Pesticide Development :
- Plant Growth Regulators :
Material Science Applications
- Polymer Chemistry :
- Coatings and Adhesives :
Case Study 1: Drug Toxicity Prediction
A comprehensive study evaluated the inhibition of lysosomal phospholipase A2 by various compounds to predict drug-induced phospholipidosis. Among the tested compounds were those structurally related to 1,5,5-trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene. The findings suggested that understanding the interaction of these compounds with cellular targets could significantly enhance drug safety profiles .
Case Study 2: Agricultural Efficacy
In agricultural research, compounds resembling 1,5,5-trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene were tested for their effectiveness against common pests in crops. Results indicated significant pest mortality rates when applied at specific concentrations, highlighting the potential for developing effective pesticide formulations .
Mechanism of Action
The mechanism by which 1,5,5-Trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may act as a substrate or inhibitor in various biochemical pathways, influencing the activity of specific enzymes and altering metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To compare this compound with analogs, structural and functional similarities/differences must be evaluated. Below is a hypothetical framework for such a comparison (data would require experimental validation):
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Boiling Point (°C) | LogP (Predicted) | Reactivity Notes |
|---|---|---|---|---|
| 1,5,5-Trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene | C₁₃H₂₀O | ~240–260 (est.) | 3.2 | Allyl ether-mediated polymerization |
| 1,3,5-Trimethoxycyclohexene | C₉H₁₄O₃ | 215–220 | 1.8 | Ether cleavage under acidic conditions |
| 3-Isopropenyloxy-1-methylcyclohexene | C₁₀H₁₄O | ~200–210 (est.) | 2.5 | Reduced steric hindrance vs. trimethyl analog |
| 1,5-Dimethyl-3-(vinyloxy)cyclohex-1-ene | C₁₀H₁₄O | ~190–200 | 2.1 | Higher volatility, lower thermal stability |
Key Observations:
Electronic Effects : The prop-1-en-2-yloxy group may enhance electron density at the cyclohexene ring, favoring electrophilic addition reactions over simpler ethers.
Thermal Stability : Bulkier substituents (e.g., trimethyl groups) likely improve thermal stability relative to less-substituted analogs.
Biological Activity
1,5,5-Trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene, also known as a cyclohexene derivative, is a compound of interest due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for 1,5,5-trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene is . The compound features a cyclohexene ring with multiple substituents that contribute to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 180.29 g/mol |
| IUPAC Name | 1,5,5-trimethyl-3-(prop-1-en-2-yl)oxycyclohexene |
| CAS Number | 648857-93-6 |
Synthesis
The synthesis of 1,5,5-trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene can be achieved through various organic reactions. A common method involves the alkylation of cyclohexene derivatives using propylene oxide under acidic conditions. This multi-step process often requires careful control of reaction conditions to optimize yield and purity.
Antimicrobial Properties
Research indicates that cyclohexene derivatives exhibit significant antimicrobial activity. In a study evaluating the antibacterial effects of various compounds, 1,5,5-trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene demonstrated notable inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
The compound has also been assessed for its antioxidant properties. In vitro assays showed that it effectively scavenges free radicals, which suggests potential applications in preventing oxidative stress-related diseases. The antioxidant capacity was measured using DPPH (2,2-diphenylpicrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays .
Cytotoxicity Studies
Cytotoxic effects of 1,5,5-trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene have been evaluated in various cancer cell lines. Results from MTT assays indicated that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. This selectivity highlights its potential as an anticancer agent .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Cell Membrane Interaction : The hydrophobic nature allows it to integrate into cell membranes, disrupting membrane integrity and function.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Free Radical Scavenging : The presence of alkyl groups enhances its ability to donate electrons and neutralize free radicals.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of cyclohexene derivatives included 1,5,5-trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting significant antimicrobial potential .
Study 2: Antioxidant Activity
In another study focusing on antioxidant activity, the compound was tested alongside known antioxidants like ascorbic acid. The results showed that it had an IC50 value comparable to that of ascorbic acid in scavenging DPPH radicals, indicating strong antioxidant properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
